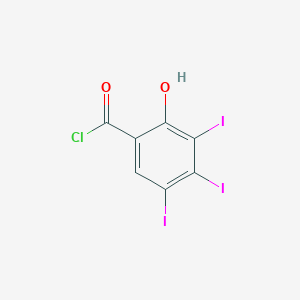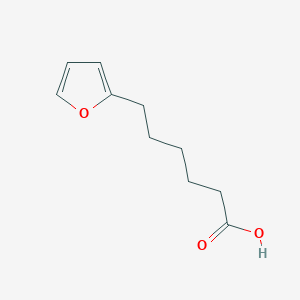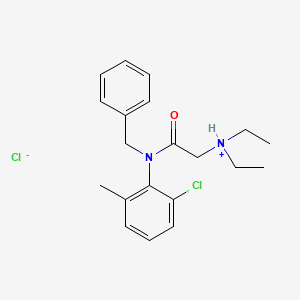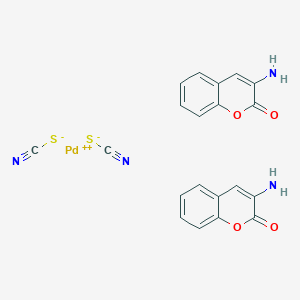
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is a coordination complex that features palladium as the central metal ion coordinated with two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) typically involves the reaction of palladium(II) salts with 2-oxo-2H-1-benzopyran-3-ylammine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Redox Reactions: The palladium center can participate in oxidation-reduction reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and reducing or oxidizing agents. The reactions are typically carried out in polar solvents, such as methanol, ethanol, or acetonitrile, under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halide salts can yield halide-coordinated palladium complexes, while redox reactions can produce palladium complexes with different oxidation states.
Aplicaciones Científicas De Investigación
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) has several scientific research applications, including:
Catalysis: The compound can serve as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies:
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect or quantify specific analytes.
Mecanismo De Acción
The mechanism by which cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) exerts its effects depends on its application. In catalysis, the palladium center typically facilitates the formation and breaking of chemical bonds through coordination and redox processes. The thiocyanate and 2-oxo-2H-1-benzopyran-3-ylammine ligands can influence the reactivity and selectivity of the palladium center by modulating its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
cis-Bis(thiocyanato)bis[N-(2-pyridylmethylene)aminobiphenyl]iron(II): This compound exhibits spin-crossover behavior and has been studied for its large negative cubic hyperpolarizability
cis-[FeII(X-PPMA)2(NCS)2]·H2O: A family of iron(II) complexes with spin-crossover behavior above room temperature.
Uniqueness
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is unique due to its specific combination of ligands and the central palladium ion. This combination imparts distinct electronic and structural properties that can be leveraged in various applications, particularly in catalysis and materials science.
Propiedades
Número CAS |
79170-49-3 |
|---|---|
Fórmula molecular |
C20H14N4O4PdS2 |
Peso molecular |
544.9 g/mol |
Nombre IUPAC |
3-aminochromen-2-one;palladium(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
Clave InChI |
IQWGMSPWLQWRSS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


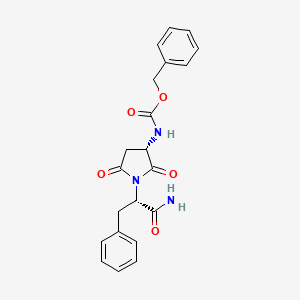
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
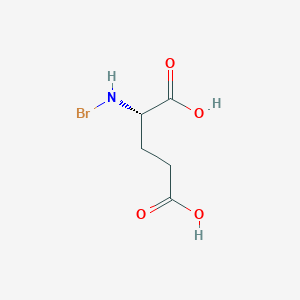

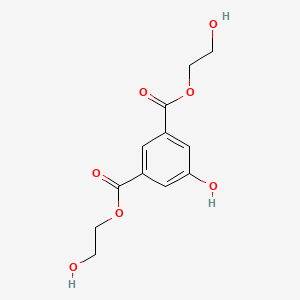
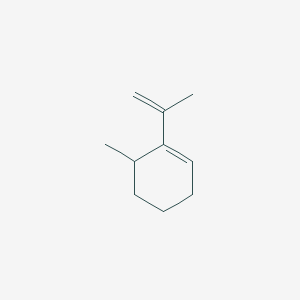
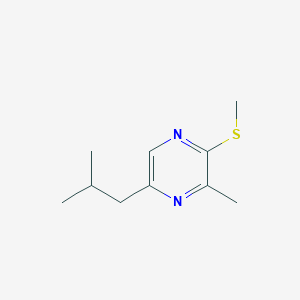
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

